molecular formula C24H21ClN2O5 B298809 N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide

N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide

Cat. No. B298809
M. Wt: 452.9 g/mol
InChI Key: DDKYOOWHIWCIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, also known as CNQX, is a chemical compound that has been widely used in scientific research. It is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system.

Mechanism of Action

N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing the binding of glutamate. This blocks the influx of calcium ions into the cell, which is necessary for the depolarization of the postsynaptic membrane and the generation of an action potential. As a result, N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide blocks the excitatory effects of glutamate on the nervous system.
Biochemical and Physiological Effects:
N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to block the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has also been shown to block the effects of drugs of abuse, such as cocaine and amphetamines, on the brain. In addition, N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is its high potency and selectivity for AMPA receptors. This makes it a useful tool for studying the role of AMPA receptors in synaptic transmission and plasticity. However, N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is not selective for AMPA receptors and can also block kainate receptors, another type of glutamate receptor. In addition, N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has a relatively short half-life and can be rapidly metabolized by the liver, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide and its effects on the nervous system. One area of research is the development of more selective and potent AMPA receptor antagonists that can be used to study the role of AMPA receptors in synaptic transmission and plasticity. Another area of research is the investigation of the neuroprotective effects of N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, there is a need for more studies on the long-term effects of N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide on the nervous system, particularly with regard to its effects on learning and memory.

Synthesis Methods

The synthesis of N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide involves the reaction of 3-nitro-4-chloroaniline with 3-methoxybenzaldehyde in the presence of a catalyst, followed by the reaction with cyclopropanecarboxylic acid chloride. The resulting product is then purified by recrystallization. The yield of N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide synthesis is typically around 50%.

Scientific Research Applications

N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been shown to block the activity of AMPA receptors, which are responsible for fast synaptic transmission in the brain. N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. It has also been used to study the effects of drugs and other compounds on glutamate receptor activity.

properties

Product Name

N-{4-chloro-3-nitrophenyl}-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide

Molecular Formula

C24H21ClN2O5

Molecular Weight

452.9 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C24H21ClN2O5/c1-31-18-7-3-5-15(11-18)24(16-6-4-8-19(12-16)32-2)14-20(24)23(28)26-17-9-10-21(25)22(13-17)27(29)30/h3-13,20H,14H2,1-2H3,(H,26,28)

InChI Key

DDKYOOWHIWCIKB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC(=CC=C4)OC

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC(=CC=C4)OC

Origin of Product

United States

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